molecular formula C15H13ClFNO B2463172 N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide CAS No. 303091-97-6

N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide

Cat. No. B2463172
CAS RN: 303091-97-6
M. Wt: 277.72
InChI Key: JYPRNHSXNAXVCW-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide” is a chemical compound with the molecular formula C15H13ClFNO . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular weight of “this compound” is 277.728 . Unfortunately, the specific details about the molecular structure are not available in the search results.

Scientific Research Applications

1. Structural Analysis

  • Crystal structures of related N-(arylsulfonyl)-4-fluorobenzamides have been described, indicating their molecular conformations and inclinations of aromatic rings. These structural studies are crucial for understanding molecular interactions and properties (Suchetan et al., 2016).

2. Medicinal Chemistry

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its derivatives have been studied for their binding profile at dopamine D(4) and other receptors. Such research is important for drug discovery and understanding receptor-ligand interactions (Perrone et al., 2000).

3. Synthesis and Characterization

  • Synthesis routes for related compounds such as YM758 monophosphate, a novel If Channel Inhibitor, have been developed. These syntheses are vital for producing pharmaceuticals and understanding chemical reactions (Yoshida et al., 2014).

4. Molecular Docking and Drug Development

  • Studies on ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate show its potential for molecular docking, indicating its application in drug development, particularly for anti-Alzheimeric drugs (Mary et al., 2015).

5. Radiochemical Synthesis

  • Automated synthesis of related compounds like [(18)F]FBEM for radiolabeling peptides and proteins demonstrates its application in molecular imaging and diagnostics (Kiesewetter et al., 2011).

6. Spectroscopic Characterization

  • Spectroscopic characterization of cathinone derivatives, including compounds with chlorophenyl groups, aids in identifying and understanding the properties of these molecules (Kuś et al., 2016).

7. Antibacterial Research

  • Research on chloro-substituted salicylanilide derivatives and their complexes, including compounds with chlorophenyl groups, contributes to the development of new antibacterial compounds (Ienascu et al., 2022).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPRNHSXNAXVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303091-97-6
Record name N-(2-(4-CHLOROPHENYL)ETHYL)-2-FLUOROBENZAMIDE
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